2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLVAMJCYXAVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, belongs to the class of heterocyclic pyrimidine scaffolds. Pyrimidines are integral parts of DNA and RNA and impart diverse pharmacological properties. .
Mode of Action
Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities. The interaction of this compound with its targets would result in these diverse biological activities.
Biochemical Pathways
Pyrimidine derivatives are known to play significant roles in various biological pathways due to their presence in dna and rna.
Result of Action
Given the diverse biological potential of pyrimidine derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Biological Activity
The compound 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione , a member of the chromenopyrimidine family, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological significance of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of chromenopyrimidine derivatives typically involves multi-step reactions. The general approach includes:
- Formation of the Chromene Ring : This can be achieved through the condensation of salicylaldehyde with β-ketoesters under acidic or basic conditions.
- Introduction of the Pyrimidine Moiety : The chromene intermediate is then reacted with guanidine or its derivatives, often requiring heating and a catalyst.
- Substitution Reactions : Final steps involve introducing substituents like chlorophenyl and methyl groups via substitution reactions using alkyl halides and chlorobenzene derivatives.
Anticancer Properties
Research indicates that compounds within the chromeno[2,3-d]pyrimidine class exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives show cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MCF7 | 15 | Moderate |
| This compound | HCT116 | 20 | Moderate |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it has moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, chromenopyrimidine derivatives have been reported to possess:
- Antioxidant Activity : They exhibit scavenging effects on free radicals.
- Anti-inflammatory Effects : These compounds show potential in reducing inflammation markers.
- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes such as acetylcholinesterase, suggesting potential in treating neurodegenerative diseases .
Case Studies
- Cytotoxicity Study : A study conducted on various chromenopyrimidine derivatives showed that those with a chlorophenyl substituent had enhanced cytotoxicity against MCF7 cells compared to their non-substituted counterparts .
- Antimicrobial Efficacy : In a comparative study of synthesized compounds including this compound, it was found that this compound performed significantly better against Gram-positive bacteria compared to other tested derivatives .
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidine Derivatives
2-(3,4-Dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Structural Differences: The phenyl substituent here is 3,4-dimethoxy instead of 4-chlorophenyl.
- Biological Implications : Methoxy groups may improve blood-brain barrier penetration, whereas the 4-chlorophenyl group in the target compound could enhance binding to hydrophobic enzyme pockets .
7-Bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- Key Variations: Replaces the thione group with a ketone and introduces a bromine atom.
Thieno[2,3-d]pyrimidine Analogs
5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione
- Core Structure : Features a thiophene ring fused to pyrimidine instead of a benzene ring. Thiophene’s sulfur atom introduces π-electron delocalization differences, altering redox properties.
- Activity Data: Thieno derivatives exhibit strong anticancer activity (e.g., IC₅₀ values < 1 μM against breast cancer cells), attributed to thiophene’s ability to interact with DNA topoisomerases .
7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one
- Modifications: Combines thieno-pyrimidine with a coumarin moiety. The bromophenyl group increases molecular weight (450.9 g/mol) and lipophilicity, which may enhance tumor cell uptake but raise toxicity risks .
Pyrrolo[2,3-d]pyrimidine Derivatives
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
- Structural Features: A pyrrolo ring replaces the chromeno system, creating a smaller, more rigid structure. The fluorine atom at the phenyl group increases electronegativity, improving hydrogen-bonding interactions with target proteins.
- Applications: Pyrrolo-pyrimidines are widely studied as kinase inhibitors, suggesting the target compound’s chromeno core may offer novel selectivity profiles .
Physicochemical Comparison
Anticancer Activity
- Target Compound : Predicted to inhibit tubulin polymerization due to structural similarity to colchicine-site binders.
- Thieno Analogs: Compound 19b (thieno-triazolo-pyrimidine) showed IC₅₀ = 0.8 μM against MCF-7 cells, surpassing doxorubicin (IC₅₀ = 1.2 μM) .
- Chromeno Derivatives: Methoxy-substituted analogs exhibit moderate activity (IC₅₀ ~5–10 μM), suggesting chlorine’s role in enhancing potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, and what are their comparative advantages?
- Methodology : The compound can be synthesized via cyclocondensation of 4-chlorophenyl-substituted precursors with thiourea derivatives under acidic or basic conditions. For example, microwave-assisted synthesis (80–120°C, 15–30 min) improves yield (up to 86%) and reduces reaction time compared to conventional reflux methods (6–12 hours) . Characterization via NMR and IR confirms the thione moiety (e.g., NH stretch at ~3434 cm) and chromeno-pyrimidine backbone .
Q. How should researchers validate the structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR : NMR peaks at δ 6.67–8.01 ppm confirm aromatic protons; singlet at δ 4.37 ppm indicates the pyran ring hydrogen .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 407 [M+1]) and fragmentation patterns validate molecular weight .
- Elemental Analysis : Match experimental C, H, N, S, and Cl percentages with theoretical values (e.g., C 67.89%, Cl 8.71%) .
Q. What are the primary biological activities reported for this compound, and how are they assessed?
- Methodology : Screen for anticancer activity using MTT assays against cell lines (e.g., HeLa, MCF-7) and compare IC values to reference drugs like doxorubicin. Antibacterial activity is tested via disk diffusion against S. aureus (Gram-positive) and E. coli (Gram-negative) . Substituent effects (e.g., 4-chlorophenyl) enhance activity by increasing lipophilicity and target binding .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s bioactivity while minimizing toxicity?
- Methodology :
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF) at the 7-methyl position to enhance metabolic stability. Replace the thione with selenone for improved redox activity .
- SAR Studies : Compare derivatives with varying substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to map pharmacophore regions .
- Toxicity Profiling : Use in vitro hepatocyte assays and in vivo murine models to assess hepatic/renal toxicity .
Q. What computational tools are effective for predicting binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Focus on hydrogen bonding with pyrimidine N-atoms and hydrophobic contacts with the chlorophenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Study : If anticancer activity varies between studies (e.g., IC of 5 µM vs. 15 µM), consider:
- Assay Conditions : Differences in cell line passage numbers, serum concentrations, or incubation times .
- Compound Purity : Verify via HPLC (≥95% purity) and control for degradation products .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodology :
- pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis spectroscopy. Thione derivatives are prone to oxidation at pH > 7; adding antioxidants (e.g., ascorbic acid) mitigates this .
- Formulation : Encapsulate in PLGA nanoparticles to enhance solubility and prolong half-life in plasma .
Q. How does the chromeno-pyrimidine scaffold influence photophysical properties for imaging applications?
- Methodology :
- Fluorescence Studies : Measure emission spectra (λ 350 nm, λ 450–500 nm) in DMSO/water mixtures. The fused chromene ring enhances quantum yield (Φ ~0.4) compared to simpler pyrimidines .
- Two-Photon Absorption : Use femtosecond lasers to assess nonlinear optical properties for deep-tissue imaging .
Methodological Notes
- Synthesis : Prioritize microwave-assisted methods for scalability and reproducibility .
- Characterization : Cross-validate NMR data with X-ray crystallography (if single crystals are obtainable) .
- Biological Assays : Include positive controls (e.g., doxorubicin) and replicate experiments ≥3 times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
